molecular formula C27H21ClN9Na3O13S4 B12770416 Trisodium 4-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate CAS No. 84000-62-4

Trisodium 4-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate

Cat. No.: B12770416
CAS No.: 84000-62-4
M. Wt: 912.2 g/mol
InChI Key: XZLLBKAMQLLLGF-UHFFFAOYSA-K
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Description

Trisodium 4-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is a complex organic compound. It is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate involves several steps:

    Formation of the triazine ring: This step typically involves the reaction of cyanuric chloride with an amine.

    Introduction of the azo group: This is achieved through a diazotization reaction followed by coupling with an aromatic compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo and pyrazole groups.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield aromatic amines.

Scientific Research Applications

Chemistry

    Dye synthesis: The compound is used as a precursor in the synthesis of various dyes.

    Catalysis: It can act as a catalyst in certain organic reactions.

Biology

    Biological staining: Used in staining techniques for microscopy.

    Enzyme inhibition: It may act as an inhibitor for specific enzymes.

Medicine

    Drug development:

Industry

    Textile industry: Used in dyeing fabrics.

    Paper industry: Employed in coloring paper products.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular targets: It interacts with specific proteins and enzymes.

    Pathways involved: The compound may affect signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Trisodium 4-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate: Similar in structure but with different functional groups.

    Other azo compounds: Compounds with similar azo groups but different aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and physical properties.

Properties

CAS No.

84000-62-4

Molecular Formula

C27H21ClN9Na3O13S4

Molecular Weight

912.2 g/mol

IUPAC Name

trisodium;4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C27H24ClN9O13S4.3Na/c1-15-23(24(38)37(36-15)18-6-8-19(9-7-18)52(41,42)43)35-34-21-14-17(5-10-22(21)53(44,45)46)30-27-32-25(28)31-26(33-27)29-16-3-2-4-20(13-16)51(39,40)12-11-50-54(47,48)49;;;/h2-10,13-14,23H,11-12H2,1H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H2,29,30,31,32,33);;;/q;3*+1/p-3

InChI Key

XZLLBKAMQLLLGF-UHFFFAOYSA-K

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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